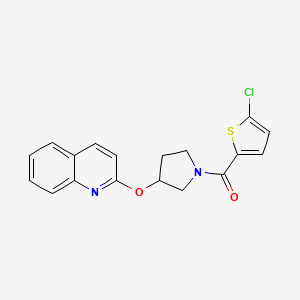

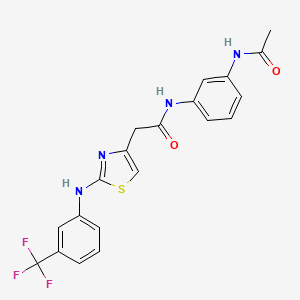

3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

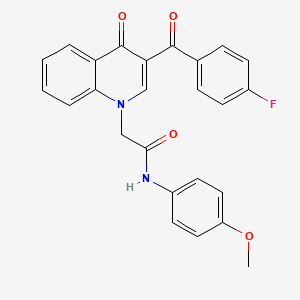

3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, also known as MPO or 3-MPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyridine derivative that contains an oxadiazole ring, which is known to exhibit a wide range of biological activities.

科学的研究の応用

Coordination Polymers and Structural Diversities

Research has explored the syntheses and structural diversities of coordination polymers utilizing isomeric oxadiazol-pyridine ligands, leading to the discovery of novel coordination polymers with diverse structural modes and luminescent properties. These findings highlight the ligand's potential in developing coordination polymers with varied architectures and functional properties, including luminescence sensing capabilities for detecting environmental pollutants like Cr2O7^2− ions in aqueous solutions (Ding et al., 2017).

Antimicrobial Activities

Another facet of research has been the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluating their antimicrobial activities. This research demonstrates the compound's utility in synthesizing derivatives with significant antimicrobial properties, providing a basis for the development of new antimicrobial agents (Bayrak et al., 2009).

Oxadiazole-Copper(II) Derivatives

The synthesis and characterization of 1,3,4‐Oxadiazolecopper(II) derivatives obtained from thiosemicarbazone complexes reveal insights into the formation and structural properties of oxadiazole derivatives when coordinated with copper(II). This study contributes to our understanding of ligand-to-metal charge transfer and the magnetic properties of such complexes, suggesting applications in magnetic materials and coordination chemistry (Gómez-Saiz et al., 2003).

Polycyclic Systems and Biological Activity Prediction

The synthesis of polycyclic systems containing the 1,2,4-oxadiazole ring and the prediction of their biological activity represent a crucial step toward designing new compounds with potential biological applications. The study provides a foundation for further research into the therapeutic potential of these compounds (Kharchenko et al., 2008).

One-Dimensional Polymeric Complex

The formation of one-dimensional chains and polymeric complexes with ZnCl2 highlights the structural versatility of oxadiazole derivatives. Such complexes have implications for materials science, particularly in the development of new polymeric materials with specific optical properties (Hou et al., 2013).

作用機序

Target of Action

1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The specific targets of these compounds can vary depending on their structure and the type of infection they are designed to combat.

Mode of Action

The mode of action of 1,2,4-oxadiazoles also depends on their specific structure and the type of infection. Generally, these compounds interact with their targets, leading to inhibition of essential processes in the infectious agent .

Biochemical Pathways

The affected pathways can vary widely, but they generally involve essential processes in the infectious agent that are disrupted by the 1,2,4-oxadiazole compound .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 1,2,4-oxadiazoles can vary depending on their specific structure. These properties influence the bioavailability of the compound, or how much of the compound reaches its target in the body .

Result of Action

The molecular and cellular effects of 1,2,4-oxadiazoles’ action can include disruption of essential processes in the infectious agent, leading to its death or inhibition .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 1,2,4-oxadiazoles .

特性

IUPAC Name |

3-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-10-8(13-11-5)6-3-2-4-9-7(6)12/h2-4H,1H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQLSTZYLBJEAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 4-((4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2724933.png)

![2-[Azepan-1-yl(phenyl)phosphoryl]-1,3-benzothiazole](/img/structure/B2724940.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2724946.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2724949.png)

![ethyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2724953.png)